Macrostemonoside F Macrostemonoside F
Brand Name: Vulcanchem
CAS No.: 151215-11-1
VCID: VC21138775
InChI: InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27+,28-,29-,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1
SMILES: CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Molecular Formula: C45H74O18
Molecular Weight: 903.1 g/mol

Macrostemonoside F

CAS No.: 151215-11-1

Cat. No.: VC21138775

Molecular Formula: C45H74O18

Molecular Weight: 903.1 g/mol

* For research use only. Not for human or veterinary use.

Macrostemonoside F - 151215-11-1

Specification

CAS No. 151215-11-1
Molecular Formula C45H74O18
Molecular Weight 903.1 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27+,28-,29-,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1
Standard InChI Key ROHLIYKWVMBBFX-SBLTYFQLSA-N
Isomeric SMILES CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
SMILES CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Canonical SMILES CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Macrostemonoside F is characterized by a furostanol skeleton with glycosidic chains. Its complete chemical name is (25R)-26-O-beta-D-glucopyranosyl-5 beta-furost-20(22)-ene-3 beta,26-diol-3-O-beta-D-glucopyranosyl (1-->2)-beta-D-galactoside . The compound features a steroid core with furostanol structure and multiple sugar moieties attached at specific positions.

Physicochemical Properties

Macrostemonoside F possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC45H74O18
Molecular Weight903.1 g/mol
CAS Number151215-11-1
Physical AppearanceAmorphous powder

Synonyms and Identifiers

Macrostemonoside F is also known by several synonyms and systematic names:

  • 26-O-Glucopyranosyl-5alpha-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-galactoside

  • beta-D-Galactopyranoside, (3beta,5beta,25R)-26-(beta-D-glucopyranosyloxy)furost-20(22)-en-3-yl 2-O-beta-D-glucopyranosyl-

  • PubChem CID: 192523

Structural Characteristics

The structure of Macrostemonoside F contains:

  • A 5β-furostane-type steroidal skeleton

  • A characteristic furostanol 20(22)-ene double bond

  • A 3β-hydroxyl group linked to a disaccharide chain (beta-D-glucopyranosyl-(1→2)-beta-D-galactoside)

  • A 26-hydroxyl group attached to a beta-D-glucopyranosyl unit

Source and Isolation

Natural Sources

Macrostemonoside F is primarily isolated from the bulbs of Allium macrostemon Bunge, a plant that belongs to the Amaryllidaceae family . This plant has been widely used in traditional Chinese medicine for its therapeutic properties against various ailments, particularly cardiovascular diseases .

Extraction and Isolation Methods

The isolation of Macrostemonoside F typically involves:

  • Collection and preparation of Allium macrostemon bulbs

  • Extraction using polar solvents such as n-butanol after initial extraction with petroleum ether and dichloromethane

  • Fractionation through column chromatography

  • Purification using various chromatographic techniques, including silica gel chromatography and ODS (octadecylsilane) silica gel

The extraction process typically starts with the removal of fat-soluble components using petroleum ether, followed by extraction of less polar components with dichloromethane. The n-butanol extract, which contains most of the saponins including Macrostemonoside F, is then subjected to further purification steps .

Biological Activities

Anti-Platelet Aggregation Activity

One of the most significant biological activities of Macrostemonoside F is its potent inhibition of ADP-induced human platelet aggregation in vitro. Pharmacological tests have shown that Macrostemonoside F strongly inhibits this process with an IC50 value of 0.020 mM, making it considerably more potent than related compounds .

This anti-platelet aggregation property suggests potential applications in the prevention and treatment of thrombotic disorders and cardiovascular diseases, particularly those associated with abnormal platelet function .

Comparison with Other Macrostemonosides

Several other macrostemonosides have been isolated from Allium macrostemon and studied for their biological activities. A comparison of their properties is presented in the table below:

CompoundStructure TypePrimary Biological ActivitiesIC50 (Anti-platelet aggregation)
Macrostemonoside F5β-furostanolAnti-platelet aggregation0.020 mM
Macrostemonoside ATigogenin-typeAnti-diabetic, anti-obesityNot specified
Macrostemonoside TSteroidal saponinNeuroprotective, antioxidantNot specified

Macrostemonoside A has been extensively studied for its metabolic effects, including promotion of visfatin expression in adipocytes and amelioration of insulin resistance . It enhances visfatin synthesis and secretion in 3T3-L1 adipocytes, operating at the transcriptional level through the p38 MAPK signaling pathway .

Macrostemonoside T, a more recently studied compound, has demonstrated neuroprotective effects against glutamate-induced neuronal injury by targeting oxidative stress, mitochondrial dysfunction, autophagy, apoptosis, and the PKA/CREB/BDNF signaling pathway .

Research Findings and Current Studies

Structure-Activity Relationship Studies

Studies on the structure-activity relationships of steroidal saponins from Allium macrostemon have provided insights into the molecular features responsible for their biological activities. The specific arrangements of sugar moieties and the steroid nucleus configuration significantly influence their pharmacological properties .

The anti-platelet activity of Macrostemonoside F appears to be related to:

  • The presence of the furostanol skeleton

  • The specific configuration of the 5β-position

  • The particular arrangement of sugar moieties at the 3 and 26 positions

Analytical Methods for Identification and Quantification

Several analytical methods have been developed for the identification and quantification of Macrostemonoside F in plant materials and biological samples:

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): Used for quantification of saponins in plant extracts .

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) imaging mass spectrometry: Applied for visual authentication of steroidal saponins in Allium species .

  • UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): Employed for identification and structural characterization of saponins in complex mixtures .

  • FAB-MS (Fast Atom Bombardment Mass Spectrometry): Used in structural elucidation of Macrostemonoside F in combination with NMR spectroscopy .

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